molecular formula C8H10ClN3O B1267248 2-[(4-Chlorophenyl)amino]acetohydrazide CAS No. 2371-31-5

2-[(4-Chlorophenyl)amino]acetohydrazide

Cat. No.: B1267248
CAS No.: 2371-31-5
M. Wt: 199.64 g/mol
InChI Key: RGWSDFHTYZOJAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)amino]acetohydrazide typically involves the reaction of 4-chloroaniline with ethyl chloroacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions generally include:

  • Step 1: Formation of Intermediate

      Reactants: 4-chloroaniline and ethyl chloroacetate

      Solvent: Ethanol

      Temperature: Reflux conditions

      Duration: Several hours

  • Step 2: Formation of this compound

      Reactants: Intermediate from Step 1 and hydrazine hydrate

      Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but may include additional purification steps such as recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Acidic or basic medium, elevated temperatures

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Room temperature to reflux

  • Substitution

      Reagents: Various nucleophiles (e.g., amines, thiols)

      Conditions: Solvent (e.g., ethanol, methanol), room temperature to reflux

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-[(4-Chlorophenyl)amino]acetohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Utilized in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Employed in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)amino]acetohydrazide
  • 2-[(4-Fluorophenyl)amino]acetohydrazide
  • 2-[(4-Methylphenyl)amino]acetohydrazide

Uniqueness

2-[(4-Chlorophenyl)amino]acetohydrazide is unique due to the presence of the chloro group, which imparts specific chemical and biological properties. The chloro group can influence the compound’s reactivity, making it more suitable for certain reactions and applications compared to its analogs with different substituents.

Biological Activity

2-[(4-Chlorophenyl)amino]acetohydrazide, a compound characterized by its unique chloro group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Synthesis

The chemical formula of this compound is C8H10ClN3OC_8H_{10}ClN_3O. The synthesis typically involves the reaction of 4-chloroaniline with ethyl chloroacetate to form an intermediate, followed by a reaction with hydrazine hydrate. The process can be summarized as follows:

  • Formation of Intermediate :
    • Reactants : 4-chloroaniline and ethyl chloroacetate
    • Solvent : Ethanol
    • Conditions : Reflux for several hours
  • Final Product Formation :
    • Reactants : Intermediate and hydrazine hydrate
    • Conditions : Room temperature to reflux

Biological Activity Overview

The biological activity of this compound includes antimicrobial and anticancer properties. Research indicates that the compound interacts with various molecular targets, influencing cellular processes such as apoptosis and microbial growth inhibition.

The mechanism of action primarily involves the binding of this compound to specific proteins and enzymes, which alters their activity. This interaction can lead to:

  • Inhibition of Microbial Growth : By disrupting essential cellular functions in pathogens.
  • Induction of Apoptosis in Cancer Cells : By affecting pathways related to cell survival and proliferation.

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of this compound, highlighting its potential therapeutic applications:

  • Anticancer Activity :
    • A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 0.67 µM to 1.18 µM, indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Properties :
    • Research has shown that the compound possesses notable antimicrobial activity against a range of bacteria and fungi. In vitro assays indicated a minimum inhibitory concentration (MIC) effective against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Structure-Activity Relationship (SAR) :
    • The presence of the chloro group is crucial for enhancing the biological activity of the compound compared to its analogs without this substituent. Studies indicate that modifications to the aromatic ring can significantly affect potency .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Activity Type
This compound0.67 - 1.18Anticancer
2-[(4-Bromophenyl)amino]acetohydrazide1.50Anticancer
2-[(4-Fluorophenyl)amino]acetohydrazide2.00Anticancer

This table illustrates that while similar compounds also exhibit anticancer properties, this compound demonstrates superior potency in certain contexts.

Properties

IUPAC Name

2-(4-chloroanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-6-1-3-7(4-2-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWSDFHTYZOJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307178
Record name 2-[(4-chlorophenyl)amino]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2371-31-5
Record name N-(4-Chlorophenyl)glycine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2371-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 190329
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002371315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2371-31-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(4-chlorophenyl)amino]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-(4-chlorophenylamino)acetate (A) (25.6 g, 120 mmol) and hydrazine monohydrate (7.0 mL, 144 mmol) were heated to reflux in ethanol (120 mL) for 22 hours. After concentration in vacuo, the solid obtained was recrystallised from ethanol to yield the title compound (14.0 g, 59%) as a pale brown powder. 1H NMR (400 MHz, CDCl3) δ 3.85 (2H, d), 4.18 (2H, br), 6.53 (2H, d), 7.16 (2H, d), 7.60 (1H, br).
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
59%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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